1-(2-Bromo-4-fluorophenyl)cyclopentanamine
Description
Contextualization within Halogenated Cyclic Amines and Their Significance in Chemical Research
The cyclopentanamine scaffold itself is a valuable structural motif found in numerous biologically active compounds. Its rigid, three-dimensional structure can provide a defined orientation for pharmacophoric groups, leading to enhanced selectivity and potency. The combination of a halogenated phenyl ring and a cyclopentanamine moiety in 1-(2-Bromo-4-fluorophenyl)cyclopentanamine results in a molecule with a unique set of properties that are of interest for chemical and pharmaceutical research.
Overview of Structural Features and Synthetic Challenges
The structure of this compound presents several key features that dictate its reactivity and potential applications. The molecule consists of a cyclopentyl ring with a primary amine group and a 2-bromo-4-fluorophenyl group attached to the same carbon atom.
Structural Features:
| Feature | Description |
| Chiral Center | The C1 carbon of the cyclopentyl ring is a chiral center, meaning the compound can exist as a pair of enantiomers. |
| Halogenated Aryl Group | The presence of both bromine and fluorine on the phenyl ring offers multiple points for potential modification and influences the electronic nature of the aromatic system. |
| Primary Amine | The primary amine group is a key functional handle for further chemical transformations and is often a crucial pharmacophoric element. |
The synthesis of this compound, while not extensively detailed in the public domain, can be inferred to present several challenges based on the synthesis of analogous compounds. A plausible synthetic route could involve the reaction of a Grignard reagent derived from 1-bromo-2-chloro-5-fluorobenzene with cyclopentanone (B42830), followed by amination of the resulting tertiary alcohol.
Potential Synthetic Challenges:
Regioselectivity: The synthesis of the 2-bromo-4-fluorophenyl precursor requires careful control of regioselectivity during halogenation reactions.
Stereocontrol: The creation of the chiral center at the C1 position of the cyclopentyl ring would require either a chiral synthesis or a resolution step to obtain enantiomerically pure compounds.
Functional Group Compatibility: The presence of multiple reactive sites (amine, bromine, fluorine) necessitates the use of protecting groups and carefully chosen reaction conditions to avoid unwanted side reactions. The reactivity of 2-bromo-4-fluoroaniline (B89589) derivatives highlights the need for chemoselective transformations. chemimpex.comossila.com
Current Research Landscape and Unexplored Avenues for this compound
Specific research focused solely on this compound is limited in publicly available literature. However, the broader context of related compounds suggests several potential areas of investigation. Cyclopentanamine derivatives have been explored for their potential as inhibitors of enzymes such as glycogen (B147801) synthase kinase 3β (GSK-3β), which is implicated in conditions like Alzheimer's disease. google.com
Current Research Trends for Related Compounds:
| Research Area | Relevance to this compound |
| Enzyme Inhibition | The structural motifs present suggest potential activity against various kinases or other enzymes. |
| Receptor Modulation | The arylcyclopentanamine scaffold is a common feature in ligands for various receptors in the central nervous system. |
| Antimicrobial Agents | Halogenated aromatic compounds are known to possess antimicrobial properties. |
Unexplored Avenues:
The unique combination of structural features in this compound opens up several unexplored avenues for future research:
Medicinal Chemistry: Systematic exploration of its biological activity is a primary unexplored area. This would involve synthesizing and testing the individual enantiomers for their efficacy against a range of biological targets. The bromo and fluoro substituents could be varied to probe structure-activity relationships.
Catalysis: The amine functionality could be utilized as a ligand for transition metal catalysts, with the halogenated aryl group potentially influencing the catalyst's electronic properties and performance.
Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers or functional materials with specific optical or electronic properties.
Synthetic Methodology: The development of novel, efficient, and stereoselective synthetic routes to this and related compounds remains a valuable research direction. This could involve exploring aryne insertion reactions or novel amination strategies. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-10-7-8(13)3-4-9(10)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
QGTBZCLTFPVOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 4 Fluorophenyl Cyclopentanamine
Strategies for Constructing the 2-Bromo-4-fluorophenyl Moiety
The formation of the 2-bromo-4-fluorophenyl group is a critical phase in the synthesis. This involves the precise introduction of bromine and fluorine atoms onto an aromatic precursor at specific positions.
A common and vital precursor for this synthesis is 2-bromo-4-fluorobenzaldehyde (B1271550). nih.gov This intermediate provides the necessary aromatic core with the correct substitution pattern. The synthesis of this aldehyde is typically achieved through the electrophilic bromination of 4-fluorobenzaldehyde (B137897).
One established method involves dissolving 4-fluorobenzaldehyde in an acidic solution, such as a mixture of sulfuric acid and trifluoroacetic acid. chemicalbook.com A brominating agent, such as 5,5-dibromohydantoin or N-bromosuccinimide (NBS), is then added in a controlled manner. guidechem.com The reaction is often heated to facilitate the substitution. chemicalbook.comgoogle.com Following the reaction, the mixture is worked up by pouring it into ice water and extracting the product with an organic solvent like n-hexane or toluene. chemicalbook.comgoogle.com The crude product can then be purified by distillation under reduced pressure to yield the desired 2-bromo-4-fluorobenzaldehyde as a colorless viscous liquid. chemicalbook.comgoogle.com Yields for this process have been reported to be in the range of 81-85%. chemicalbook.comgoogle.com
Table 1: Synthesis of 2-bromo-4-fluorobenzaldehyde
| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Reaction Time | Yield | Reference |
| 4-fluorobenzaldehyde | 5,5-dibromohydantoin | H₂SO₄/TFA (5:1) | 50 °C | 56 hours | 85% | chemicalbook.com |
| 4-fluorobenzaldehyde | Bromide Reagent | Acid Solution | 30-100 °C | 25-96 hours | 81-84% | guidechem.comgoogle.com |
| 4-fluorobenzaldehyde | N-bromosuccinimide (NBS) | Controlled | - | - | ≥95% purity |
The synthesis of the 2-bromo-4-fluorophenyl moiety relies on the principles of electrophilic aromatic substitution. nih.gov In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org
For bromination, a halogen (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile (a bromonium ion, Br⁺). youtube.com The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the benzene ring. libretexts.orgyoutube.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In a final, rapid step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and resulting in the brominated product. libretexts.org
The regioselectivity of the substitution—that is, which hydrogen is replaced—is dictated by the existing substituents on the ring. In the case of a precursor like 1-fluoro-3-bromobenzene, the fluorine atom is an ortho-, para-director, while the bromine is also an ortho-, para-director, albeit a deactivating one. solubilityofthings.com The interplay of these directing effects is crucial for achieving the desired 1,2,4-substitution pattern.
Approaches to the Cyclopentane (B165970) Ring System with Functionalization
A key intermediate in the synthesis of the target molecule is 2-(2-Bromo-4-fluorophenyl)cyclopentanone. This ketone serves as the immediate precursor to the final amine. A general strategy for synthesizing 2-aryl cyclopentanones involves the reaction of a Grignard reagent derived from an aryl halide with a cyclopentenone, followed by oxidation. For instance, a similar compound, 2-(4-fluorophenyl)cyclopentanone, was synthesized by first converting cyclopentanone (B42830) into 1-cyclopentenyl-4-fluorobenzene via a Grignard reaction, followed by oxidation with hydrogen peroxide and formic acid. researchgate.net
Alternatively, direct α-bromination of cyclopentanone can be achieved by reacting it with bromine in a biphasic mixture of water and an organic solvent like 1-chlorobutane, yielding 2-bromocyclopentanone. google.com This intermediate could then potentially be coupled with the 2-bromo-4-fluorophenyl moiety through various cross-coupling reactions. Another method involves the reaction of 2-substituted cycloalkanones with phosphorus pentabromide (PBr₅) to yield α,α'-dibrominated ketones. asianpubs.org
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, provide a powerful method for constructing cyclopentane systems. baranlab.org While many traditional methods like the Robinson annulation are geared towards six-membered rings, numerous strategies have been developed specifically for five-membered rings. baranlab.org
These methods include:
Palladium-catalyzed annulations: Reactions of conjugate acceptors with an allenyl boronic ester can yield substituted cyclopentenes. organic-chemistry.org
Radical cyclizations: Free-radical cyclization of compounds like 1,3-oxathiolan-5-ones can be used to synthesize a variety of cyclopentanols. capes.gov.br
Intramolecular additions: The intramolecular reaction of diazoketones with 1,3-dienes is a known method for cyclopentene (B43876) annulation. acs.org
These strategies offer versatile routes to construct the cyclopentane core, which can then be further functionalized and coupled with the aromatic component. lookchem.com
Formation of the Cyclopentanamine Linkage
The final step in the synthesis is the conversion of the ketone group in 2-(2-Bromo-4-fluorophenyl)cyclopentanone to the primary amine of the target molecule. The most common and direct method for this transformation is reductive amination . researchgate.net
This process typically involves two stages that can be performed in one pot. First, the ketone reacts with an ammonia (B1221849) source, such as ammonia dissolved in methanol, to form an imine intermediate (specifically, N-cyclopentyliminocyclopentane in the case of cyclopentanone itself). researchgate.net Subsequently, this imine is reduced to the desired amine. organic-chemistry.org Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C). researchgate.netorganic-chemistry.org The use of an ammonia-methanol solution is often effective in minimizing the formation of secondary and tertiary amine byproducts. researchgate.net
Reductive Amination Protocols
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This one-pot reaction typically involves the condensation of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of 1-(2-bromo-4-fluorophenyl)cyclopentanamine, the logical precursor is (2-bromo-4-fluorophenyl)(cyclopentyl)methanone.
The reaction proceeds by treating the ketone with an ammonia source, such as ammonia gas, ammonium (B1175870) chloride, or ammonium formate (B1220265), in the presence of a suitable reducing agent. The choice of reducing agent is crucial to selectively reduce the imine intermediate without significantly reducing the starting ketone. youtube.com Mild hydride reagents are often preferred for this transformation.
| Reducing Agent | Typical Conditions | Notes |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly effective for one-pot reactions as it is stable in mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone. wikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | A milder and less toxic alternative to NaBH₃CN, it is particularly effective for reductive aminations of a wide range of ketones and aldehydes. organic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | A "green" alternative that produces water as the only byproduct. Requires careful control of conditions to prevent side reactions, such as dehalogenation of the aryl bromide. |
| Ammonium Formate / Formic Acid (Leuckart-Wallach reaction) | Heat | A classic method that uses ammonium formate or formic acid as both the ammonia source and the reducing agent, proceeding via a formamide (B127407) intermediate which is then hydrolyzed. youtube.com |
This table presents common reagents for reductive amination applicable to the synthesis of the target compound.
(Image of the reductive amination of (2-bromo-4-fluorophenyl)(cyclopentyl)methanone with ammonia and a reducing agent to yield this compound)
Nucleophilic Addition of Amine Precursors to Cyclic Ketones
An alternative to the one-pot reductive amination involves a stepwise process of nucleophilic addition followed by functional group manipulation. This can offer greater control over the reaction intermediates. One prominent pathway is the Ritter reaction, which transforms tertiary alcohols into N-alkyl amides. wikipedia.orgorganic-chemistry.org
The synthesis would begin with the addition of a (2-bromo-4-fluorophenyl) organometallic reagent (e.g., Grignard or organolithium) to cyclopentanone. This creates the tertiary alcohol, 1-(2-bromo-4-fluorophenyl)cyclopentan-1-ol. This alcohol can then be subjected to Ritter reaction conditions. wikipedia.org In the presence of a strong acid and a nitrile (e.g., acetonitrile), the alcohol protonates and eliminates water to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed upon aqueous workup to yield an N-acyl amine. organic-chemistry.orgyoutube.com Final hydrolysis of the amide under acidic or basic conditions liberates the desired primary amine.
Synthetic Sequence via Ritter Reaction:
Organometallic Addition: (2-bromo-4-fluorophenyl)magnesium bromide + Cyclopentanone → 1-(2-bromo-4-fluorophenyl)cyclopentan-1-ol
Ritter Reaction: The tertiary alcohol is treated with H₂SO₄ and acetonitrile (B52724) (CH₃CN) to form N-(1-(2-bromo-4-fluorophenyl)cyclopentyl)acetamide.
Hydrolysis: The resulting acetamide (B32628) is hydrolyzed (e.g., with aqueous HCl) to yield this compound.
Direct amination of tertiary benzylic alcohols can also be achieved using transition-metal catalysis or specialized reagents that facilitate the substitution of the hydroxyl group, although these methods are less common for primary amine synthesis. researchgate.netrsc.orgresearchgate.net
Alternative Amination Reactions (e.g., from corresponding nitriles, amides)
Methods starting from carboxylic acid derivatives provide robust alternatives for synthesizing primary amines with quaternary carbon centers. A key intermediate for this approach is 1-(2-bromo-4-fluorophenyl)cyclopentanecarbonitrile. This nitrile can be synthesized via nucleophilic substitution of a corresponding halide, such as 1-bromo-1-(2-bromo-4-fluorophenyl)cyclopentane, with a cyanide salt.
Once the nitrile is obtained, it can be reduced to the primary amine using various powerful reducing agents.
| Reducing Agent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. |
| Catalytic Hydrogenation | H₂, Raney Nickel or Rh/Al₂O₃, often with NH₃ | High-pressure hydrogenation is a common industrial method. Ammonia is often added to suppress the formation of secondary amine byproducts. |
| Borane (BH₃·THF or B₂H₆) | THF | Borane complexes offer a milder alternative to LiAlH₄ for nitrile reduction. |
This table outlines common reagents for the reduction of nitriles to primary amines.
Additionally, the corresponding carboxylic acid, 1-(2-bromo-4-fluorophenyl)cyclopentanecarboxylic acid, can be converted to the primary amine through classical rearrangement reactions such as the Curtius or Schmidt rearrangements. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which thermally rearranges to an isocyanate, followed by hydrolysis to the amine.
Stereoselective Synthesis of this compound
While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogs or derivatives that may have applications in pharmaceuticals. nih.gov These methods aim to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched products.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of a chiral analog, one could start with a prochiral precursor and attach a chiral auxiliary. For instance, a chiral N-acylhydrazone could be formed from (2-bromo-4-fluorophenyl)(cyclopentyl)methanone and a chiral N-aminooxazolidinone. nih.gov The addition of a nucleophile or a radical to the C=N bond would then proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary. Subsequent cleavage of the N-N bond would yield the chiral primary amine. nih.gov Evans' oxazolidinones are another class of auxiliaries frequently used to direct stereoselective alkylations and other transformations. researchgate.net
Asymmetric Catalysis in Cyclopentane or Amine Formation
Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org The most direct application to this target would be the asymmetric reductive amination (ARA) of the prochiral ketone, (2-bromo-4-fluorophenyl)(cyclopentyl)methanone. acs.orgliv.ac.uk
This transformation is typically catalyzed by transition-metal complexes (e.g., Iridium, Rhodium, Ruthenium) ligated by chiral phosphines. acs.org The catalyst facilitates the enantioselective transfer of hydrogen from a hydrogen source (e.g., H₂ or a transfer hydrogenation agent like isopropanol (B130326) or formic acid) to the imine intermediate.
Alternatively, biocatalysis using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) offers a green and highly selective method for asymmetric reductive amination. researchgate.netacs.orgnih.gov Engineered enzymes can exhibit remarkable substrate specificity and enantioselectivity, often operating under mild aqueous conditions. acs.orgnih.gov
Diastereoselective Synthesis Pathways
Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction where a new stereocenter is formed in a molecule that already contains one or more stereocenters. While the parent target is achiral, this approach is fundamental for building substituted analogs. For example, if a chiral center already exists on the cyclopentane ring, its presence can influence the stereochemistry of a newly introduced amine group at the C1 position.
A well-documented strategy for achieving high diastereoselectivity in the synthesis of substituted cyclopentylamines involves the cyclization of acyclic precursors where stereochemistry is controlled by existing chiral elements. nih.gov For instance, a Lewis acid-mediated cyclization of a butenyl oxazolidine (B1195125) containing a chiral center can produce trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.gov Similarly, the reduction of an imine derived from a chiral substituted cyclopentanone would likely proceed with facial selectivity dictated by the steric environment around the carbonyl group, following models like Felkin-Anh or Cram's rule.
Multicomponent Reaction (MCR) Strategies for Analogues and Derivatives
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot procedure. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate structural diversity, making them particularly suitable for creating libraries of analogues for drug discovery and development. researchgate.netnih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, various MCR strategies have been successfully employed to create structurally related cyclopentane and cyclopentene derivatives. These methodologies offer viable pathways to analogues and derivatives of the target compound.
One notable approach is the use of isocyanide-based multicomponent reactions (I-MCRs) to produce highly functionalized, tetrasubstituted cyclopentenyl frameworks. nih.gov Researchers have developed a strategy that combines organocatalysis with an I-MCR to yield structurally complex compounds with high stereoselectivity. nih.gov This method utilizes chiral bifunctional hemiacetals, which are formed from an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes. These hemiacetals then participate in a diastereoselective intramolecular isocyanide-based MCR. nih.gov This approach has demonstrated good functional group tolerance and has been used to synthesize a variety of complex molecules, including peptidomimetics and natural product hybrids, with excellent diastereo- and enantioselectivities. nih.gov
The versatility of the isocyanide component in this reaction allows for the introduction of various substituents, further contributing to the molecular diversity of the resulting cyclopentenyl derivatives. The reaction has been shown to tolerate both bulky and long alkyl chains in the isocyanide reactant, consistently producing high yields and excellent stereoselectivity. nih.gov
Table 1: Scope of Isocyanide Component in a Diastereoselective Isocyanide-Based MCR for Cyclopentenyl Derivatives nih.gov
| Entry | Isocyanide Component | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | tert-Butyl isocyanide | 85 | 99:1 | 99 |
| 2 | n-Octyl isocyanide | 82 | >99:1 | >99 |
| 3 | Ethyl isocyanoacetate | 72 | 92:8 | 97 |
Another MCR strategy for synthesizing polysubstituted cyclopentane ring systems involves the reaction of 1,2-allenic ketones with compounds like 4-chloroacetoacetate and malononitrile (B47326) or cyanoacetate. rsc.org This metal-free process proceeds under mild conditions through a cascade mechanism involving nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to form diversely functionalized cyclopentene derivatives. rsc.org This method highlights how different combinations of starting materials in an MCR can lead to a wide array of substituted cyclopentene scaffolds.
Furthermore, one-pot MCRs have been developed for the synthesis of polysubstituted cyclopentadienephosphonate derivatives. figshare.com These reactions typically involve primary amines and phosphites reacting with activated acetylenic compounds in an aqueous medium at room temperature. figshare.com The key advantages of this method include high product yields, a broad substrate scope, and short reaction times, underscoring the efficiency and practicality of MCRs for generating functionalized five-membered carbocyclic rings. figshare.com
Chemical Reactivity and Transformations of 1 2 Bromo 4 Fluorophenyl Cyclopentanamine
Reactions Involving the Amine Functionality
The primary amine group is a key site for a variety of chemical modifications, including acylation, alkylation, and sulfonylation, as well as for its role in the formation of heterocyclic structures.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile, readily participating in reactions with a range of electrophiles.
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield N-(1-(2-bromo-4-fluorophenyl)cyclopentyl)acetamide. This transformation is useful for installing a protecting group or for modifying the biological activity of the parent compound.
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields the corresponding sulfonamide. This reaction is analogous to acylation and is a common method for the synthesis of compounds with potential therapeutic applications.
Table 1: Representative Acylation, Alkylation, and Sulfonylation Reactions
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(1-(2-bromo-4-fluorophenyl)cyclopentyl)acetamide |
| Alkylation | Methyl iodide | 1-(2-bromo-4-fluorophenyl)-N-methylcyclopentanamine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(2-bromo-4-fluorophenyl)cyclopentyl)-4-methylbenzenesulfonamide |
The primary amine of 1-(2-bromo-4-fluorophenyl)cyclopentanamine can serve as a key building block in the synthesis of various nitrogen-containing heterocycles. These reactions often involve condensation with bifunctional reagents.
Pyrazole (B372694) Formation: While not a direct cyclization of the amine itself, the amine can be a precursor to intermediates suitable for pyrazole synthesis. For example, the amine could be transformed into a hydrazine (B178648) derivative, which can then undergo condensation with a 1,3-dicarbonyl compound to form a pyrazole ring. nih.govmdpi.com Alternatively, transformation of the cyclopentane (B165970) ring (as discussed in section 3.2) could generate a β-ketoamine derivative, a direct precursor for pyrazole synthesis upon reaction with hydrazine. organic-chemistry.org
Oxazoline (B21484) Synthesis: Acylation of the amine followed by intramolecular cyclization is a common route to oxazolines. wikipedia.org For instance, acylation with a suitable acyl chloride containing a leaving group on the adjacent carbon could facilitate a subsequent ring-closing reaction to form an oxazoline ring. This transformation is particularly relevant in the context of developing chiral ligands for asymmetric catalysis. mdpi.com
Transformations of the Cyclopentane Ring System
The cyclopentane ring, while generally stable, can undergo transformations such as ring expansion and functionalization under specific reaction conditions.
Ring expansion of cyclopentylamines can be induced under conditions that generate a carbocation adjacent to the ring. For example, treatment of a derivative, such as the corresponding alcohol formed after diazotization of the amine, with an acid could lead to a carbocation that rearranges to a more stable cyclohexyl cation, ultimately yielding a cyclohexanol (B46403) derivative. baranlab.orgyoutube.com Such rearrangements are driven by the release of ring strain.
Direct functionalization of the C-H bonds of the cyclopentane ring is a modern synthetic strategy. Palladium-catalyzed C-H activation and arylation is a plausible transformation for N-aryl cyclopentylamine (B150401) derivatives. rsc.orgnih.gov This would involve the directed activation of a C-H bond on the cyclopentane ring, followed by coupling with an aryl halide to form a new C-C bond.
Reactivity of the 2-Bromo-4-fluorophenyl Moiety
The 2-bromo-4-fluorophenyl group is a versatile platform for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring.
Suzuki Coupling: The bromine atom can be readily replaced with a variety of aryl or vinyl groups through a palladium-catalyzed Suzuki coupling with a corresponding boronic acid or ester. mdpi.com This reaction is a powerful tool for the synthesis of biaryl compounds.
Buchwald-Hartwig Amination: The aryl bromide can undergo palladium-catalyzed amination with a primary or secondary amine in a Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the synthesis of diarylamines or N-aryl alkylamines.
Heck Reaction: The aryl bromide can be coupled with an alkene in a palladium-catalyzed Heck reaction to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives. organic-chemistry.orgwikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Diarylamine derivative |
| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The aromatic ring of this compound possesses two potential leaving groups: a bromine atom and a fluorine atom. In classical SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile to form the stabilized carbanion. masterorganicchemistry.comstackexchange.com The reactivity of the leaving group often follows the order F > Cl > Br > I, which is inverse to the order of acidity of the corresponding hydrohalic acids. masterorganicchemistry.comnih.gov This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.govyoutube.com
However, the phenyl ring in this compound is substituted with a cyclopentanamine group, which is an electron-donating group. Electron-donating groups deactivate the ring towards nucleophilic attack, making standard SNAr reactions challenging. For an SNAr reaction to proceed, harsh conditions or a transition-metal-free catalytic system, such as those employing a strong organic superbase, might be necessary to facilitate the substitution of the fluoroarene. acs.orgnih.gov Should a reaction occur, it would be expected to preferentially replace the fluorine atom over the bromine atom, provided the ring is sufficiently activated by other means. youtube.com
Table 1: General Reactivity of Halogens as Leaving Groups in SNAr
| Halogen | Relative Reactivity | Rationale |
|---|---|---|
| F | Highest | High electronegativity activates the ring for nucleophilic attack. nih.gov |
| Cl | Intermediate | Less activating than fluorine. |
| Br | Intermediate | Similar reactivity to chlorine. nih.gov |
| I | Lowest | Weakest inductive activation of the ring. |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl >> F, making the C-Br bond the primary site of reaction while leaving the C-F bond intact.
Suzuki Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.gov this compound is expected to readily participate in Suzuki couplings, reacting with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C-Br bond of the title compound can be selectively activated to react with a range of alkenes, such as acrylates or styrenes. wikipedia.orgresearchgate.net This transformation provides a direct method for the arylation of olefins. libretexts.org
Sonogashira Reaction
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org this compound can be coupled with various terminal alkynes to synthesize arylalkyne derivatives. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nrochemistry.comlibretexts.orgwikipedia.org The reactivity of the aryl bromide facilitates this transformation under relatively mild conditions. nrochemistry.com
Negishi Reaction
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C-C bonds. The bromo-substituted compound can react with various organozinc reagents, including alkyl-, aryl-, and vinylzinc species. nih.govnih.gov The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov
Table 2: Overview of Expected Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base | Biaryl or Styrene derivative |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | Alkylated or Arylated arene |
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. lumenlearning.comunizin.org The ring of this compound has three substituents to consider:
-F (Fluoro): A weakly deactivating group that is ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. unizin.orgpressbooks.pub
-Br (Bromo): A weakly deactivating group that is also ortho-, para-directing for the same reason as fluorine. unizin.orgpressbooks.pub
-NH-cyclopentyl (Cyclopentanamine): A strongly activating group and a powerful ortho-, para-director due to the nitrogen's lone pair readily participating in resonance with the aromatic ring. lumenlearning.compressbooks.pub
The powerful activating and directing effect of the amine group dominates the reactivity of the ring. lumenlearning.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the cyclopentanamine group. The available positions are C3 and C5.
Position C5 (para to the amine): This position is sterically accessible and electronically activated.
Position C3 (ortho to the amine): This position is also electronically activated but is sterically hindered by the adjacent bulky cyclopentanamine group and the bromine atom at C2.
Consequently, electrophilic substitution is strongly favored at the C5 position, which is para to the strongly activating amine group and ortho to the fluorine atom. Typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the 5-substituted product as the major isomer. lumenlearning.comlibretexts.org
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -NH-cyclopentyl | C1 | Activating (+R > -I) | Ortho, Para |
| -Br | C2 | Deactivating (-I > +R) | Ortho, Para |
| -F | C4 | Deactivating (-I > +R) | Ortho, Para |
Radical Reactions Involving the Bromine Atom
The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by various methods, including photoredox catalysis with visible light, the use of radical initiators, or transition-metal-free systems using strong reducing agents. nih.govnih.govacs.org
Once formed, the 1-(4-fluoro-2-(cyclopentanamino)phenyl) radical is a highly reactive intermediate that can participate in a range of chemical transformations. libretexts.org The generation of such radicals from aryl halides provides an alternative to traditional transition-metal-catalyzed methods for forming new bonds. researchgate.net For instance, these aryl radicals can be trapped by various radical acceptors or participate in hydrogen atom transfer processes. The specific outcome would depend on the reaction conditions and the other reagents present in the mixture. researchgate.net Given the absence of intramolecular radical traps in the structure of this compound, intermolecular reactions would be the primary pathway for this radical intermediate.
Advanced Structural Characterization and Conformational Analysis of 1 2 Bromo 4 Fluorophenyl Cyclopentanamine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable tools for determining the structure of chemical compounds. However, without experimental data for 1-(2-Bromo-4-fluorophenyl)cyclopentanamine, the following sections outline the type of information that would be sought and the insights it would provide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Connectivity and Stereochemistry
High-resolution NMR spectroscopy is a powerful method for establishing the connectivity of atoms within a molecule and providing insights into its three-dimensional structure. For this compound, a full assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra would be required.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the 2-bromo-4-fluorophenyl ring and the aliphatic protons of the cyclopentanamine moiety. The chemical shifts, coupling constants (J-values), and multiplicities of these signals would confirm the substitution pattern of the aromatic ring and the relative stereochemistry of the cyclopentane (B165970) ring.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo and fluoro substituents, while the shifts of the cyclopentane ring carbons would reveal details about its conformation.
¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal for the fluorine atom on the phenyl ring. The chemical shift and coupling to neighboring protons would further confirm the molecular structure.
A hypothetical data table for the expected NMR signals is presented below. The actual values would need to be determined experimentally.
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 6.8 - 7.5 | d, dd | 2-10 |
| ¹H (Cyclopentane) | 1.5 - 3.5 | m | - |
| ¹H (NH₂) | 1.0 - 3.0 | br s | - |
| ¹³C (Aromatic) | 110 - 165 | s, d | - |
| ¹³C (Cyclopentane) | 20 - 70 | t | - |
| ¹⁹F | -110 to -120 | m | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both IR and Raman techniques, provides a fingerprint of the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the N-H bonds of the amine group, the C-H bonds of the aromatic and aliphatic portions, the C-N bond, the C-Br bond, and the C-F bond.
IR Spectroscopy: The IR spectrum would likely show characteristic stretching and bending vibrations for the amine group (around 3300-3500 cm⁻¹ for N-H stretching and 1590-1650 cm⁻¹ for N-H bending). Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed in the 2850-2960 cm⁻¹ region. The C-F and C-Br stretching vibrations would be expected in the fingerprint region, typically below 1300 cm⁻¹.
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| N-H Bend | 1590 - 1650 | - |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 | 1100 - 1300 |
| C-Br Stretch | 500 - 650 | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands (λmax) are influenced by the electronic nature of the substituents. The bromo, fluoro, and amino-cyclopentyl groups would all affect the energy of the π → π* transitions of the aromatic system.
X-ray Crystallographic Studies for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Crystal and Molecular Structure Determination
A crystallographic analysis would reveal the precise geometry of the molecule, including the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the 2-bromo-4-fluorophenyl group relative to the cyclopentanamine moiety. This would allow for the accurate measurement of all bond lengths and angles.
A hypothetical table of crystallographic data is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 95.6 |
| Volume (ų) | 1220 |
| Z | 4 |
Conformational Analysis of the Cyclopentane Ring and Overall Molecular Geometry
The cyclopentane ring is not planar; instead, it adopts puckered conformations to alleviate torsional strain that would be present in a planar structure. ic.ac.uklibretexts.org These puckered forms are in a constant state of flux, rapidly interconverting through a process known as pseudorotation. The two most well-defined conformations are the "envelope" and the "half-chair". ic.ac.ukstackexchange.com
The precise geometry of a puckered ring can be quantitatively described by Cremer-Pople puckering parameters. nih.govchemrxiv.org These parameters define the degree of puckering and the phase of the pucker, which distinguishes between the various envelope and half-chair forms. For cyclopentane, there is only a small energy difference between the envelope and half-chair conformations, on the order of 0.5 kcal/mol, with the envelope form being slightly more stable in the absence of substituents. stackexchange.com
The two primary, low-energy conformations of the cyclopentane ring are:
Envelope (C_s symmetry): Four of the carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope. libretexts.org
Half-Chair (C_2 symmetry): Three adjacent carbon atoms are coplanar, with the other two carbons displaced on opposite sides of this plane. ic.ac.uk
The energy barrier to interconversion between these forms is low, allowing for rapid conformational changes at room temperature. stackexchange.com
Table 1: Illustrative Puckering Parameters for Cyclopentane Conformations
| Conformation | Puckering Amplitude (q) | Phase Angle (φ) | Symmetry |
| Envelope | ~0.4 Å | 0°, 36°, 72°, etc. | C_s |
| Half-Chair | ~0.4 Å | 18°, 54°, 90°, etc. | C_2 |
Note: These are generalized values for an unsubstituted cyclopentane ring. The actual parameters for this compound would be influenced by the substituents.
The presence of substituents on the cyclopentane ring can have a significant impact on its conformational preferences. researchgate.netacs.org Large substituents will preferentially occupy positions that minimize steric interactions. In the case of this compound, the bulky 2-bromo-4-fluorophenyl group and the amine group are attached to the same carbon atom (C1).
This substitution pattern is likely to favor a conformation where the C1 atom is puckered out of the plane in an envelope conformation, or is part of the central coplanar atoms in a half-chair, to move the large substituent into a pseudo-equatorial position, thereby reducing steric hindrance with the adjacent hydrogen atoms on the ring. The specific preferred conformation would be a balance between minimizing torsional strain within the ring and minimizing steric interactions of the substituents. researchgate.net
Stereochemical Assignment and Absolute Configuration Determination
As the C1 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Determining the absolute configuration (R or S) of a chiral molecule is crucial for understanding its properties. Several analytical techniques can be employed for this purpose.
One of the most definitive methods for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography . nih.govmdpi.com This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. nih.gov By analyzing the diffraction data, particularly through the use of the Flack parameter for enantiomerically pure samples, the absolute stereochemistry can be unambiguously assigned. nih.gov
Another common approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. frontiersin.orgacs.org The chiral amine can be reacted with a chiral reagent, such as Mosher's acid or (R)-O-aryllactic acid, to form a pair of diastereomers. frontiersin.orgacs.org These diastereomers will exhibit distinct chemical shifts in their NMR spectra, particularly for protons or other nuclei near the stereocenter. By comparing the observed chemical shift differences to established models, the absolute configuration of the original amine can be deduced. frontiersin.orgacs.org
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is another powerful technique. nih.govacs.orgnih.gov This method can not only separate the two enantiomers but can also be used to determine the absolute configuration by comparing the elution order to that of known standards or by applying established elution order rules for certain classes of compounds and chiral columns. acs.org
Table 2: Methods for Absolute Configuration Determination
| Method | Principle | Outcome |
| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal. | Unambiguous 3D structure and absolute configuration. nih.gov |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. frontiersin.org | Deduction of absolute configuration based on chemical shift differences. acs.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and assignment of configuration based on elution order. nih.govacs.org |
Theoretical and Computational Chemistry Studies of 1 2 Bromo 4 Fluorophenyl Cyclopentanamine
Prediction of Spectroscopic Parameters:
There are no theoretical studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts or the Ultraviolet-Visible (UV-Vis) absorption spectra for 1-(2-Bromo-4-fluorophenyl)cyclopentanamine.
While computational methods like DFT are widely used to investigate the properties of various organic molecules, including those with bromo-fluorophenyl moieties nih.govmdpi.comdntb.gov.uaresearchgate.net, the specific application of these techniques to this compound is not found in the current body of scientific literature. Therefore, a detailed, data-driven article on its theoretical and computational profile cannot be constructed at this time. This highlights a gap in the current research landscape and suggests an opportunity for future computational studies to elucidate the physicochemical properties of this compound.
Energetic and Thermodynamic Considerations
Theoretical studies focusing on the energetic and thermodynamic properties of this compound are not readily found in current scientific literature. However, a general approach to understanding these aspects through computational chemistry is outlined below.
The conformational energy landscape of a molecule describes the potential energy of the molecule as a function of its spatial arrangement. For this compound, this would involve mapping the energy changes associated with the rotation around the single bond connecting the cyclopentanamine ring to the bromo-fluorophenyl group, as well as the puckering of the cyclopentane (B165970) ring.
A computational study would typically involve a systematic search of the conformational space to identify low-energy conformers (stable states) and the transition states that connect them. The result is a potential energy surface where valleys correspond to stable conformers and mountain passes represent the energy barriers for conversion between them. The relative energies of these conformers determine their population distribution at a given temperature. Due to the lack of specific studies, a hypothetical energy profile is presented in the table below for illustrative purposes.
Illustrative Conformational Energy Data
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° | 0.0 |
| B | 180° | 1.5 |
This data is hypothetical and serves only to illustrate the concept.
Reaction pathway modeling for this compound would involve the computational study of its potential chemical transformations. This could include, for example, modeling its synthesis or degradation pathways. Transition state analysis is a crucial part of this modeling, as it allows for the determination of the energy barriers (activation energies) of reactions, which in turn dictates the reaction rates.
This type of analysis involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Without specific research on this molecule, no concrete reaction pathways or transition state analyses can be presented.
Electronic Properties and Their Modulation by Halogen Substituents
The electronic properties of this compound are significantly influenced by the presence of the bromine and fluorine substituents on the phenyl ring. These halogen atoms modulate the electron distribution and reactivity of the molecule.
Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons. Both fluorine and bromine are highly electronegative, with fluorine being the most electronegative element. Their presence on the phenyl ring leads to a withdrawal of electron density from the ring through the inductive effect.
Chemical hardness (η) and softness (σ) are concepts derived from Density Functional Theory (DFT) that describe the resistance of a molecule to a change in its electron distribution. A high hardness value indicates low reactivity, while a high softness value suggests high reactivity. The halogen substituents, by altering the electronic structure, would modulate the hardness and softness of this compound. Studies on other halogenated compounds suggest that such substitutions can lead to increased chemical hardness.
Illustrative Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | 4.5 |
| Electronegativity (χ) | 3.8 |
This data is hypothetical and based on general trends for similar molecules.
Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. wikipedia.orguni-muenchen.dechemeurope.com This analysis provides insights into the charge distribution and the nature of chemical bonds. wikipedia.orguni-muenchen.dechemeurope.com In this compound, the high electronegativity of the fluorine and bromine atoms would result in these atoms carrying a partial negative charge, while the adjacent carbon atoms would have a partial positive charge.
It is important to note that Mulliken population analysis is known to be highly dependent on the basis set used in the calculation and can sometimes produce unphysical results. uni-muenchen.de More modern methods are often preferred for a more accurate description of atomic charges. wikipedia.org
Illustrative Mulliken Charges
| Atom | Partial Charge (a.u.) |
|---|---|
| F | -0.45 |
| Br | -0.20 |
| N | -0.60 |
| C (attached to F) | +0.35 |
This data is hypothetical and for illustrative purposes only.
Non-Linear Optical (NLO) Properties (if applicable, due to halogen substitution)
Non-linear optical (NLO) materials have applications in technologies such as optical data storage and processing. jhuapl.edu The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO properties.
In this compound, the bromo-fluorophenyl group acts as an electron-withdrawing moiety. Studies on other organic compounds have shown that the presence of a bromo group can enhance the second harmonic generation (SHG) efficiency, a key NLO property. rsc.org The bromine atom can contribute to a more acentric crystal structure, which is favorable for SHG effects. rsc.org Therefore, it is plausible that this compound could exhibit NLO properties, though experimental or detailed computational verification is not available. Research on other bromo-substituted organic compounds indicates that the bromo group can improve molecular first-order hyperpolarizabilities. rsc.org
Derivatization and Structure Activity Relationship Sar Explorations of 1 2 Bromo 4 Fluorophenyl Cyclopentanamine Analogues
Synthesis of Analogues with Modifications to the Amine Group
The primary amine of 1-(2-bromo-4-fluorophenyl)cyclopentanamine is a prime target for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the compound's physicochemical properties and biological interactions. Common modifications include N-alkylation and N-acylation, which can significantly impact factors such as lipophilicity, hydrogen bonding capacity, and steric bulk.
N-alkylation can be achieved through reactions with various alkyl halides. For instance, reaction with different alkyl bromides can yield a series of N-alkylated derivatives. The synthesis of related N-substituted spiropiperidines has demonstrated that such modifications can profoundly influence receptor binding affinity and selectivity. nih.gov
N-acylation, through reaction with acyl chlorides or anhydrides, introduces amide functionalities. This transformation can alter the electronic properties of the nitrogen atom and introduce new hydrogen bond donors and acceptors. The synthesis of 1-phenylcyclopropane carboxamide derivatives highlights how amide bond formation can be a versatile strategy for creating libraries of analogues for biological evaluation. nih.gov
Table 1: Representative Amine Group Modifications and Their Potential Impact on SAR
| Modification Type | Reagents | Potential SAR Impact |
| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Alteration of basicity, steric hindrance, and lipophilicity. |
| N-Acylation | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) | Introduction of hydrogen bond acceptors, modulation of electronic properties. |
| N-Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride) | Introduction of bulky, electron-withdrawing groups. |
| Reductive Amination | Aldehydes/Ketones, reducing agent (e.g., NaBH3CN) | Formation of secondary or tertiary amines with diverse substituents. |
Derivatization of the Cyclopentane (B165970) Ring (e.g., stereochemical modifications, ring system variations)
The cyclopentane ring provides a rigid scaffold that influences the spatial orientation of the phenyl and amine substituents. Modifications to this ring can explore the impact of conformational restriction and stereochemistry on biological activity.
Stereochemical modifications, such as the introduction of substituents on the cyclopentane ring, can lead to the formation of diastereomers with distinct biological profiles. The synthesis of substituted 1-phenylcyclopropane carboxamide derivatives, although a different ring system, illustrates the importance of the cycloalkyl scaffold's substitution pattern. nih.gov
Variations of the ring system itself, such as expanding to a cyclohexane (B81311) or contracting to a cyclobutane (B1203170) or cyclopropane, can also be explored. The synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, where the five-membered ring is a pyrrolidine, demonstrates how changes in the ring's heteroatom content and size can lead to potent biological activity.
Functionalization and Substitution Patterns on the Bromo-Fluorophenyl Moiety
The bromo-fluorophenyl moiety is a key feature, with the halogen substituents influencing the electronic properties of the aromatic ring and potentially participating in halogen bonding or other specific interactions with biological targets.
Further functionalization of this ring can provide valuable SAR insights. For example, the bromine atom can be replaced with other groups via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents. The synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues showcases the utility of the bromo-phenyl group as a handle for further diversification. mdpi.com
The positions of the bromo and fluoro substituents are also critical. Structure-activity relationship studies of various fluorophenyl-containing compounds have shown that the substitution pattern on the phenyl ring significantly affects biological activity. nih.govfrontiersin.org Moving the fluorine to the ortho or meta position, or introducing additional substituents, can systematically probe the electronic and steric requirements for optimal target engagement.
Table 2: Potential Modifications of the Bromo-Fluorophenyl Ring
| Modification Type | Reaction | Potential SAR Impact |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Introduction of diverse aryl or heteroaryl groups. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Introduction of various amino substituents. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Introduction of alkynyl groups for further functionalization. |
| Alteration of Halogen Position | Synthesis from different starting materials | Probing the importance of substituent positioning for target interaction. |
Stereoisomer-Specific Derivatization and Analysis
Since the parent compound is chiral, with a stereocenter at the C1 position of the cyclopentane ring, the synthesis and evaluation of individual enantiomers are crucial. The two enantiomers may exhibit different biological activities and metabolic profiles.
Stereoselective synthesis can be achieved using various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture. The derivatization of these separated enantiomers can then lead to stereoisomerically pure analogues, allowing for a more precise understanding of the SAR.
In Silico Approaches for Predicting Derivatization Outcomes and SAR
Computational methods play an increasingly important role in guiding the design of new analogues and predicting their biological activity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide insights into the binding modes of these compounds and identify key structural features that contribute to their activity.
Molecular docking studies can be used to predict how analogues of this compound might bind to a specific biological target. For instance, docking simulations of bromo- and chlorophenyl-containing compounds have been used to understand their interactions with target proteins. dntb.gov.uamdpi.com
QSAR models can be developed to correlate the structural properties of a series of analogues with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Rational Design of Chemical Probes Based on Structural Modifications
Based on the SAR data obtained from the derivatization studies, chemical probes can be rationally designed to further investigate the biological targets and mechanisms of action of this class of compounds. These probes typically incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, onto the molecular scaffold.
The design of such probes requires a careful consideration of the attachment point of the linker and reporter group to minimize disruption of the key interactions with the biological target. The synthesis of fluorescence-labeled TAK779 analogs as chemical probes illustrates the strategies involved in creating such tools. nih.gov For example, a linker could be attached to the amine group or a less sensitive position on the phenyl ring, as determined by the SAR studies. These probes can then be used in various biological assays to identify binding partners, visualize cellular localization, and elucidate the compound's mode of action. ljmu.ac.uk
Advanced Analytical Methodologies for Research Applications of 1 2 Bromo 4 Fluorophenyl Cyclopentanamine
Development of Robust Chromatographic Methods for Separation and Purity Assessment (e.g., Chiral HPLC for enantiomers)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine. Given that the molecule possesses a chiral center, the separation of its enantiomers is often a critical requirement. Chiral HPLC methods are specifically developed for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between the two enantiomers.
The development of a robust chiral HPLC method involves a systematic optimization of various parameters to achieve adequate separation (resolution) of the enantiomeric peaks. This includes the selection of an appropriate chiral column, the composition of the mobile phase (a mixture of solvents), the flow rate, and the column temperature. For instance, polysaccharide-based CSPs are commonly screened with different mobile phases, such as mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), to find the optimal conditions for separation.
The purity of each enantiomer can then be determined by integrating the peak areas in the chromatogram. These methods are validated to ensure they are accurate, precise, and reliable for their intended purpose.
Table 1: Illustrative Parameters for a Chiral HPLC Method
| Parameter | Example Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., cellulose-based) | To enable the separation of enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | To control the retention and resolution of the enantiomers. |
| Flow Rate | 1.0 mL/min | To ensure consistent and reproducible analysis times. |
| Detection | UV at 265 nm | To detect and quantify the compound as it elutes from the column. |
| Column Temperature | 25 °C | To maintain stable and repeatable separation conditions. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and structure of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the precise molecular formula of the compound.
In a typical HRMS analysis, the compound is first ionized, often using a soft ionization technique like electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The high-resolution mass analyzer then determines the accurate mass of this ion. The experimentally measured mass is then compared to the theoretical mass calculated from the molecular formula. A close match between these two values provides strong evidence for the identity of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the molecule. In these experiments, the [M+H]⁺ ion is isolated and then broken apart into smaller fragment ions. The pattern of these fragments provides valuable information about the different parts of the molecule and their connectivity, further confirming its structure.
Table 2: Example HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃BrFN |
| Theoretical Mass [M+H]⁺ | 274.0348 |
| Observed Mass [M+H]⁺ | 274.0351 |
| Mass Accuracy | 1.1 ppm |
Spectrophotometric and Spectrofluorometric Methods for Quantification in Research Studies
Spectrophotometric and spectrofluorometric methods can be utilized for the quantification of this compound in various research applications. These techniques are based on the interaction of the molecule with light.
UV-Visible spectrophotometry measures the amount of light absorbed by the compound at a specific wavelength. The presence of the fluorophenyl group in this compound results in a characteristic UV absorption spectrum. By creating a calibration curve with standards of known concentrations, the concentration of the compound in a sample can be determined by measuring its absorbance.
Spectrofluorometry is a related technique that measures the light emitted (fluorescence) by a compound after it absorbs light. If this compound is fluorescent or can be chemically modified to become fluorescent, this method can offer higher sensitivity and selectivity for its quantification compared to spectrophotometry.
Table 3: Comparison of Spectroscopic Quantification Methods
| Feature | UV-Visible Spectrophotometry | Spectrofluorometry |
| Principle | Measures light absorption. | Measures light emission. |
| Sensitivity | Moderate | High to Very High |
| Selectivity | Moderate | High |
| Instrumentation | Widely available and relatively simple. | More specialized instrumentation. |
Microscopic Techniques for Crystalline Structure Analysis
The analysis of the crystalline structure of this compound is important for understanding its solid-state properties. Various microscopic techniques can provide valuable information about its crystal morphology and structure.
Polarized Light Microscopy (PLM) can be used as a preliminary tool to observe the crystal habit (the characteristic external shape of a crystal) and to determine if the material is crystalline. Crystalline materials will typically exhibit birefringence, which is the property of having a refractive index that depends on the polarization and propagation direction of light.
Powder X-ray diffraction (PXRD) is another powerful technique that is used to analyze the bulk crystalline material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, making it useful for phase identification and for detecting the presence of different polymorphs (different crystalline forms of the same compound).
Table 4: Overview of Microscopic Techniques for Crystal Analysis
| Technique | Information Provided | Primary Application in Research |
| Polarized Light Microscopy (PLM) | Crystal morphology, birefringence. | Rapid assessment of crystallinity. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement. | Absolute structure determination. |
| Powder X-ray Diffraction (PXRD) | Crystalline "fingerprint," phase identification. | Polymorph screening and quality control. |
Potential Research Applications of 1 2 Bromo 4 Fluorophenyl Cyclopentanamine in Diverse Chemical Fields Non Clinical
As a Versatile Synthetic Intermediate for Complex Molecules
The molecular architecture of 1-(2-bromo-4-fluorophenyl)cyclopentanamine makes it an excellent building block for the synthesis of more complex molecules. The presence of distinct functional groups—a primary amine, a reactive aryl bromide, and an aryl fluoride—allows for selective and sequential chemical modifications.
Aryl Bromide Reactivity: The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents at the 2-position of the phenyl ring, enabling the construction of complex molecular scaffolds. For instance, similar bromo-fluoro pyridine (B92270) building blocks are used to synthesize more elaborate structures via coupling reactions. ossila.com
Primary Amine Functionality: The cyclopentanamine group provides a nucleophilic primary amine that can readily undergo reactions like acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and other derivatives. This is a common strategy for building molecules in medicinal chemistry. ijres.org
Cyclopentyl Scaffold: The cyclopentyl ring introduces a three-dimensional, non-planar element into molecular designs. This is often desirable in the development of bioactive molecules as it can lead to improved binding affinity and selectivity for biological targets compared to flat aromatic systems. The synthesis of various phenyl-substituted cyclopentane (B165970) derivatives demonstrates the utility of this core structure in building larger molecules. researchgate.net
The combination of these features allows chemists to use this compound as a versatile starting material for creating libraries of compounds for screening in drug discovery or for developing new functional materials.
Application in Catalyst Development (e.g., as a ligand component)
The development of novel catalysts is crucial for advancing chemical synthesis. The structure of this compound is well-suited for its use as a precursor to chiral ligands in asymmetric catalysis.
The amine group can serve as a coordination site for a metal center. Further modification of the phenyl ring, for example by replacing the bromine atom using a cross-coupling reaction, could introduce a second coordinating group (such as a phosphine (B1218219), another amine, or an N-heterocyclic carbene). This would result in the formation of a bidentate ligand. The inherent chirality of the cyclopentanamine moiety could then be used to induce stereoselectivity in metal-catalyzed reactions.
Halogenated pyridine building blocks, such as 2-bromo-4-fluoropyridine, are known intermediates in the synthesis of ligands for metal catalysts. ossila.com By analogy, this compound could be used to create a new class of chiral ligands. The electronic properties of these ligands could be finely tuned by leveraging the electron-withdrawing effects of the fluorine atom, which can influence the activity and selectivity of the catalytic metal center.
Use as a Chemical Probe in Biological Research for Target Identification
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to help elucidate its biological function. nih.gov The structural features of this compound make it a promising starting point for the development of such probes.
The distinct chemical handles on the molecule allow for systematic modification to optimize binding affinity and selectivity for a target protein. The bromo- and fluoro-substituents on the phenyl ring can engage in halogen bonding or other specific interactions within a protein's binding pocket. The discovery of potent and selective inhibitors for targets like the bromo and extra C-terminal domain (BET) family of bromodomains has often involved the optimization of molecules containing halogenated aromatic rings. nih.gov
Furthermore, the bromine atom can be replaced with a tag or a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-affinity label) in the later stages of probe development. This allows for the visualization, isolation, and identification of the biological target. The development of a chemical probe from a fragment-derived hit often involves multiple design cycles to yield a potent and selective compound. nih.gov this compound could serve as an advanced intermediate in such a discovery process.
Exploration in Advanced Materials Research (e.g., NLO properties due to halogenation)
Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. wikipedia.org These materials are critical for applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules with a donor-π-acceptor (D-π-A) architecture are known to exhibit significant NLO responses. researchgate.net
This compound possesses features that suggest potential NLO activity. The amine group can act as an electron donor (D), while the halogenated phenyl ring can function as an electron acceptor (A), creating a D-π-A system. Computational studies on similar halogenated compounds have shown that the combination of donor amino groups and acceptor halo-phenyl segments can lead to significant second-order NLO responses. researchgate.net The charge transfer between these groups is a key reason for the observed NLO behavior. researchgate.net
Table 1: Influence of Molecular Features on NLO Properties
| Feature | Role in NLO Properties | Supporting Principle |
|---|---|---|
| Amine Group | Acts as an electron donor (D). | Enhances charge transfer within the molecule, a key mechanism for NLO response. researchgate.net |
| Halogenated Phenyl Ring | Functions as an electron acceptor (A). | Creates a donor-acceptor (D-π-A) system essential for second-order NLO effects. researchgate.netresearchgate.net |
| Bromine & Fluorine Atoms | Modulate electronic properties and can enhance NLO susceptibility. | Halogen doping has been shown to enhance third-order NLO properties in metal complexes. optica.org |
| π-Conjugated System | The phenyl ring acts as the π-bridge facilitating electron delocalization. | Highly π-conjugated organic compounds are known to be applicable as third-order NLO materials. optica.org |
Utility in Mechanistic Studies of Organic Reactions
Understanding the detailed step-by-step pathway of a chemical reaction, its mechanism, is fundamental to organic chemistry. Substrates with well-defined structural and electronic features are invaluable for such studies. This compound offers several advantages for use in mechanistic investigations.
Competitive Reactivity: The presence of both a C-Br bond and a C-F bond allows for studies of selectivity in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Researchers can investigate how reaction conditions or catalyst systems favor the reaction at one site over the other, providing insight into the underlying electronic and steric effects.
Stereochemical Analysis: As a chiral molecule, it can be used to study the stereochemical course of reactions. For example, in reactions involving the amine or the adjacent chiral center, the stereochemical outcome (retention, inversion, or racemization) can provide crucial information about the reaction mechanism. The stereoselective rearrangement of related cyclopentenone precursors highlights the importance of stereochemistry in mechanistic analysis. researchgate.net
Kinetic Studies: The defined substitution pattern allows for systematic studies on how each substituent (bromo, fluoro, cyclopentanamine) affects reaction rates. This data can be used to probe transition state structures and understand the electronic demands of a reaction. Postulated mechanisms, such as the spontaneous [2+2] cycloaddition observed in the formation of a cyclobutane (B1203170) derivative from a related compound, often arise from careful analysis of unexpected products and reaction pathways. mdpi.com
By using this compound as a model substrate, chemists can gain a deeper understanding of reaction intermediates, transition states, and the factors that control chemical reactivity and selectivity.
Q & A
Q. How do electronic effects of bromo and fluoro substituents influence reaction kinetics in cross-coupling?
The electron-withdrawing fluoro group (para) and bulky bromo (ortho) create steric hindrance and modulate electron density, affecting catalytic cycles. For example, Suzuki coupling with ortho-bromo substituents may require bulky ligands (e.g., SPhos) to prevent β-hydride elimination . Computational studies (DFT) can optimize transition states and predict activation energies.
Q. What strategies mitigate racemization during cyclopentane ring functionalization?
Q. How does surface adsorption affect experimental recovery rates in trace analysis?
Halogenated aromatics exhibit strong adsorption on glass and metal surfaces due to polar interactions. To minimize losses:
- Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) .
- Use microspectroscopic techniques (e.g., ToF-SIMS) to quantify surface residues .
Table 2: Surface Adsorption Parameters for Halogenated Aromatics
| Surface Material | Adsorption Affinity (Relative) | Recommended Mitigation Strategy |
|---|---|---|
| Glass | High | Silanization |
| Stainless Steel | Moderate | Acid passivation |
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and mechanistic analysis.
- References : Citations align with evidence IDs to ensure traceability and credibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
